2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
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Overview
Description
2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide is a natural product found in Janthinobacterium lividum with data available.
Scientific Research Applications
Synthesis and Structure
- A study by Laban et al. (2023) focused on the synthesis and structure of related compounds like 4-hydroxy-N-isopropyltryptamine and its precursors, which are structurally similar to the compound you mentioned. This research provides valuable insights into the synthesis routes and structural aspects of such complex molecules (Laban et al., 2023).
Recycling and Environmental Applications
- Shah and Shukla (2012) discussed the aminolytic depolymerization of waste materials using related compounds. Such research demonstrates the potential environmental applications of complex amines in recycling processes and synthesis of new materials (Shah & Shukla, 2012).
Fluorescence Bioimaging
- Chang et al. (2019) explored the electronic properties of neutral and charged squaraines for fluorescence bioimaging applications. Compounds similar to the one you're interested in were analyzed for their potential in biomedical imaging, highlighting the significance of such complex molecules in medical research (Chang et al., 2019).
Synthesis of Indole Derivatives
- Markova et al. (2017) researched the aminomethylation of substituted pyrroles and tetrahydroindoles, which are structurally related to your compound of interest. This study contributes to the understanding of synthetic pathways for creating biologically active polymers and new indole derivatives (Markova et al., 2017).
Antifungal Activity
- Singh and Vedi (2014) synthesized novel triazolylindole derivatives and evaluated their antifungal activity. Such studies are crucial for discovering new pharmaceutical applications of complex indole derivatives (Singh & Vedi, 2014).
Properties
Molecular Formula |
C57H84N12O16 |
---|---|
Molecular Weight |
1193.3 g/mol |
IUPAC Name |
2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide |
InChI |
InChI=1S/C57H84N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79) |
InChI Key |
OLHPIHADOUWWTO-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CO)C(C(C)C)O)CO)C(C2=CNC3=CC=CC=C32)O)CCCN)CC4=CC=CC=C4)C(C)C)N |
Synonyms |
Ile-cyclo-(beta-HL-Thr-Ser-beta-HL-delta-Abu-Ser-beta-hydroxy-Trp-Orn-Phe) isoleucyl-cyclo-(beta-hydroxyleucyl-threonyl-seryl-beta-hydroxyleucyl-2,3-dehydro-alpha-aminobutyric acid-seryl-beta-hydroxytryptophyl-ornithyl-phenylalanyl) janthinocin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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